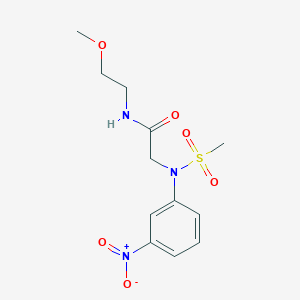![molecular formula C14H18ClNO2S B4723704 2-(4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4723704.png)
2-(4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride
Übersicht
Beschreibung
2-(4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride, commonly known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a critical enzyme involved in B-cell receptor signaling, which is crucial for the growth and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune diseases.
Wirkmechanismus
TAK-659 is a reversible inhibitor of 2-(4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride, which is a key enzyme in the B-cell receptor signaling pathway. 2-(4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride is activated by phosphorylation and plays a critical role in the activation and survival of B-cells. TAK-659 binds to the ATP-binding site of 2-(4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride and prevents its activation, leading to the inhibition of downstream signaling pathways and the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to inhibit B-cell proliferation, induce apoptosis, and decrease the production of pro-inflammatory cytokines in preclinical models. In addition, TAK-659 has been shown to reduce the number of circulating B-cells and inhibit the formation of germinal centers in lymphoid tissues. TAK-659 has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 is a potent and selective inhibitor of 2-(4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride, which makes it a valuable tool for studying the role of 2-(4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride in B-cell signaling and the pathogenesis of B-cell malignancies and autoimmune diseases. However, TAK-659 has some limitations for lab experiments, including its relatively short half-life and the potential for off-target effects at high concentrations. In addition, TAK-659 may not be suitable for studying the role of 2-(4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride in non-B-cell signaling pathways.
Zukünftige Richtungen
There are several potential future directions for the development of TAK-659. One area of interest is the combination of TAK-659 with other targeted therapies, such as inhibitors of PI3K or BCL-2, to improve the efficacy of treatment in B-cell malignancies. Another area of interest is the development of TAK-659 as a treatment for autoimmune diseases, where B-cell activation and autoantibody production play a critical role in disease pathogenesis. Finally, the development of new 2-(4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride inhibitors with improved pharmacokinetic properties and selectivity may further enhance the therapeutic potential of this class of drugs.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has demonstrated potent inhibition of 2-(4-{[(2-thienylmethyl)amino]methyl}phenoxy)ethanol hydrochloride and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. TAK-659 has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, by inhibiting B-cell activation and autoantibody production.
Eigenschaften
IUPAC Name |
2-[4-[(thiophen-2-ylmethylamino)methyl]phenoxy]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S.ClH/c16-7-8-17-13-5-3-12(4-6-13)10-15-11-14-2-1-9-18-14;/h1-6,9,15-16H,7-8,10-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLRYUVRGBHCPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCC2=CC=C(C=C2)OCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



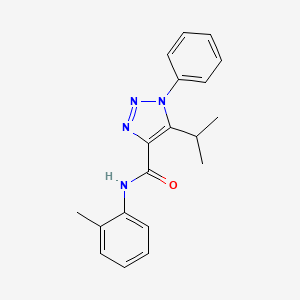

![2-(2-methoxyethoxy)-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4723642.png)
![N-(2,3-dichlorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4723645.png)
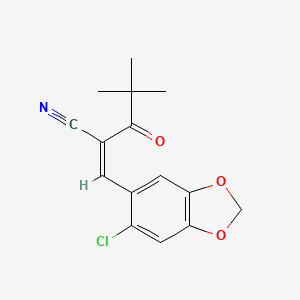
![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4723661.png)

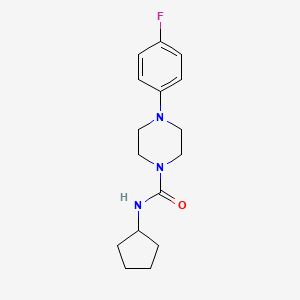
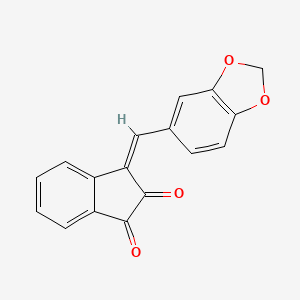
![3-allyl-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4723693.png)
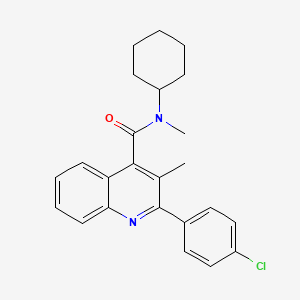
![N-(4-bromo-3-chlorophenyl)-2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4723697.png)
![N-{4-[(4-biphenylylcarbonyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4723722.png)
